

Spectral Data Analysis of 5-Bromo-1-methyl-2-oxoindoline: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-1-methyl-2-oxoindoline**

Cat. No.: **B1271126**

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This technical guide provides a comprehensive overview of the spectral data for the compound **5-Bromo-1-methyl-2-oxoindoline** (C_9H_8BrNO), a key intermediate in various synthetic applications within the pharmaceutical and materials science sectors. This document, intended for researchers, scientists, and drug development professionals, details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Chemical Structure

Caption: Chemical structure of **5-Bromo-1-methyl-2-oxoindoline**.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Bromo-1-methyl-2-oxoindoline**. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-2-oxindole and 1-methyl-2-oxoindoline.

¹H NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: $CDCl_3$ Frequency: 500 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.40	d	1H	Ar-H
~7.35	dd	1H	Ar-H
~6.80	d	1H	Ar-H
3.55	s	2H	-CH ₂ -
3.20	s	3H	-N-CH ₃

¹³C NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 125 MHz

Chemical Shift (δ , ppm)	Assignment
~175.0	C=O
~142.0	Ar-C
~132.0	Ar-CH
~130.0	Ar-CH
~128.0	Ar-C
~115.0	Ar-C-Br
~109.0	Ar-CH
~36.0	-CH ₂ -
~26.5	-N-CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1710	Strong	C=O stretch (amide)
~1600	Medium	C=C stretch (aromatic)
~1480	Medium	C-H bend (aliphatic)
~1100	Medium	C-N stretch
~820	Strong	C-H bend (aromatic, para-substituted)
~600	Medium	C-Br stretch

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
225/227	High	[M] ⁺ (presence of Br isotopes)
196/198	Medium	[M - CO] ⁺
117	Medium	[M - Br - CO] ⁺
90	High	[C ₇ H ₆] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **5-Bromo-1-methyl-2-oxoindoline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-1-methyl-2-oxoindoline** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

- Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III).
- ^1H NMR Acquisition:
 - Pulse Sequence: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Acquisition:
 - Pulse Sequence: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova).

IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of **5-Bromo-1-methyl-2-oxoindoline** with dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
- Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Data Processing: Perform a background scan with an empty sample holder. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

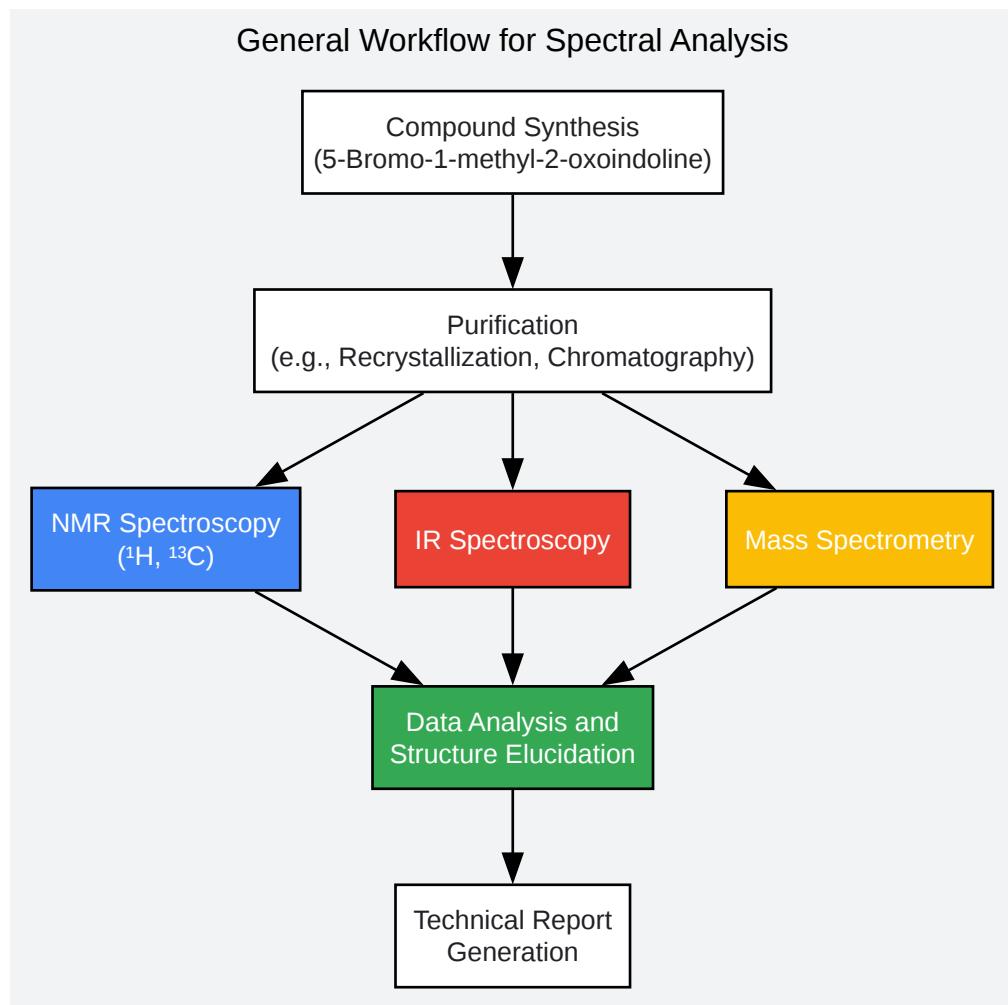
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **5-Bromo-1-methyl-2-oxoindoline** in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).
- GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)
 - Inlet Temperature: 250°C
 - Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-550
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectral Analysis

General Workflow for Spectral Analysis



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Caption: A generalized workflow for the spectral analysis of a synthesized chemical compound.

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